Angiogenin (108-123)

Angiogenesis Chick Chorioallantoic Membrane Assay Neovascularization

Angiogenin (108-123) is a synthetic 16-amino acid peptide corresponding to residues 108–123 of the human angiogenin (Ang) protein. It functions as a competitive inhibitor of the parent protein's ribonucleolytic activity and has been demonstrated to suppress angiogenin-induced neovascularization in vivo.

Molecular Formula C83H132N26O24
Molecular Weight 1878.1 g/mol
Cat. No. B8057124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiogenin (108-123)
Molecular FormulaC83H132N26O24
Molecular Weight1878.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C83H132N26O24/c1-9-44(8)66(78(129)103-52(33-45-17-11-10-12-18-45)72(123)97-48(19-13-27-92-82(87)88)69(120)99-50(20-14-28-93-83(89)90)79(130)109-30-16-22-59(109)81(132)133)107-75(126)57(39-110)105-70(121)49(24-25-60(85)111)98-74(125)55(36-64(116)117)102-71(122)51(31-41(2)3)101-73(124)53(34-46-37-91-40-95-46)104-77(128)65(43(6)7)106-76(127)58-21-15-29-108(58)80(131)56(32-42(4)5)96-62(113)38-94-68(119)54(35-61(86)112)100-67(118)47(84)23-26-63(114)115/h10-12,17-18,37,40-44,47-59,65-66,110H,9,13-16,19-36,38-39,84H2,1-8H3,(H2,85,111)(H2,86,112)(H,91,95)(H,94,119)(H,96,113)(H,97,123)(H,98,125)(H,99,120)(H,100,118)(H,101,124)(H,102,122)(H,103,129)(H,104,128)(H,105,121)(H,106,127)(H,107,126)(H,114,115)(H,116,117)(H,132,133)(H4,87,88,92)(H4,89,90,93)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-,66-/m0/s1
InChIKeySLPUTWRGWJPLQC-OHUKJTBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiogenin (108-123): A C-Terminal Peptide Inhibitor of Angiogenin's Enzymatic and Pro-Angiogenic Activities


Angiogenin (108-123) is a synthetic 16-amino acid peptide corresponding to residues 108–123 of the human angiogenin (Ang) protein [1]. It functions as a competitive inhibitor of the parent protein's ribonucleolytic activity [1] and has been demonstrated to suppress angiogenin-induced neovascularization in vivo . Unlike full-length angiogenin, which promotes blood vessel formation, this C-terminal fragment serves as a negative regulator, making it a key tool compound for dissecting angiogenin-dependent pathways and screening for anti-angiogenic interventions.

Why Generic Angiogenin Peptide Substitution Fails: Functional Divergence of Angiogenin (108-123)


Peptide fragments of angiogenin exhibit starkly divergent functional properties depending on their sequence origin. While C-terminal peptides such as Ang(108-123) and Ang(108-121) inhibit angiogenin's enzymatic and biological activities, N-terminal peptides (e.g., Ang(1-21)) do not affect either activity [1]. Furthermore, even minor truncations or amino acid substitutions within the C-terminal region dramatically alter inhibitory potency and hybrid enzyme activity [2]. Consequently, simply selecting any angiogenin-derived peptide fragment will not yield consistent or predictable experimental outcomes. Procurement decisions must be guided by sequence-specific functional data to ensure the selected tool matches the intended application.

Quantitative Differentiation Evidence: Angiogenin (108-123) vs. Related Analogs


Inhibition of Angiogenin-Induced Angiogenesis: Ang(108-123) vs. Ang(108-121)

Ang(108-123) significantly reduces angiogenin-elicited neovascularization in the chick chorioallantoic membrane (CAM) assay [1]. While Ang(108-121) also inhibits enzymatic activity, only Ang(108-123) demonstrates a statistically significant decrease in new blood vessel formation in this in vivo model, establishing a clear functional advantage for the longer fragment in angiogenesis assays.

Angiogenesis Chick Chorioallantoic Membrane Assay Neovascularization

Enzymatic Inhibition Potency: Ang(108-123) Displays Defined Ki for tRNA Cleavage

Ang(108-123) inhibits angiogenin-catalyzed tRNA degradation in a concentration-dependent manner with an apparent inhibition constant (Ki) of 278 μM . This quantitative metric provides a benchmark for comparing the potency of Ang(108-123) to other angiogenin inhibitors and for selecting appropriate working concentrations in enzymatic assays.

Enzymology Ribonuclease Inhibitor tRNA Degradation

Hybrid Enzyme Formation: Ang(108-123) vs. Ang(1-21) in RNase A Complexes

Ang(108-123) forms a noncovalent complex with the inactive RNase A fragment RNase(1-118), regenerating enzymatic activity toward conventional RNase substrates [1]. The hybrid exhibits a dissociation constant (Kd) of 25 μM and activity 1-2 orders of magnitude lower than the analogous Ang(1-21)/S-protein complex. Critically, substitution of Leu-115 with phenylalanine in Ang(108-123) increases activity up to 100-fold, demonstrating that the native Ang(108-123) sequence can be engineered for enhanced function.

Protein Engineering Enzyme Hybrid Ribonuclease Activity

Sequence-Dependent Functional Dichotomy: C-Terminal vs. N-Terminal Angiogenin Peptides

Synthetic peptides derived from the C-terminal region of angiogenin (including Ang(108-123) and Ang(108-121)) inhibit both the enzymatic and biological activities of the parent protein, whereas peptides from the N-terminal region (e.g., Ang(1-21)) do not affect either activity [1]. This functional dichotomy underscores the critical importance of the C-terminal domain for angiogenin inhibition and highlights the specificity of Ang(108-123) as a tool compound.

Structure-Activity Relationship Peptide Inhibitors Angiogenin

High-Value Application Scenarios for Angiogenin (108-123) in Research and Industrial Settings


Angiogenesis Inhibition Studies in Ex Vivo and In Vivo Models

Angiogenin (108-123) is ideally suited for use as a negative control or inhibitor in angiogenesis assays. Its demonstrated ability to significantly decrease angiogenin-induced neovascularization in the chick chorioallantoic membrane (CAM) assay [1] makes it a valuable tool for validating angiogenin-dependent pathways in ex vivo and in vivo models. Researchers can employ this peptide to dissect the specific contribution of angiogenin to blood vessel formation in complex biological systems.

Enzymatic Inhibition Assays for Ribonuclease Activity

For biochemical studies focused on angiogenin's ribonucleolytic activity, Ang(108-123) serves as a defined competitive inhibitor. Its apparent Ki of 278 μM for tRNA degradation [1] provides a quantitative benchmark for setting inhibitor concentrations in enzymatic assays. This enables precise control experiments and facilitates comparisons of inhibitory potency between Ang(108-123) and novel small molecules or peptide inhibitors targeting the angiogenin active site.

Semi-Synthetic Enzyme Engineering and Structure-Function Studies

Ang(108-123) can be utilized as a building block in protein engineering to create semi-synthetic hybrid enzymes. Its ability to form noncovalent complexes with inactive RNase A fragments, as demonstrated by the RNase(1-118)/Ang(108-123) hybrid (Kd = 25 μM) [1], provides a platform for investigating structure-function relationships and for engineering enzymes with tailored catalytic properties. Furthermore, the known activity enhancement of the L115F mutant (up to 100-fold) [1] offers a starting point for rational design of improved peptide variants.

Negative Control for Angiogenin-Dependent Cell-Based Assays

In cell-based assays where angiogenin is suspected to play a role (e.g., endothelial cell proliferation, migration, or tube formation), Ang(108-123) can be used as a specific inhibitor to confirm angiogenin dependence. By blocking the parent protein's activity, this peptide helps validate whether observed phenotypes are mediated by angiogenin. Given that N-terminal fragments lack inhibitory activity [1], Ang(108-123) is the appropriate choice for such loss-of-function studies.

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